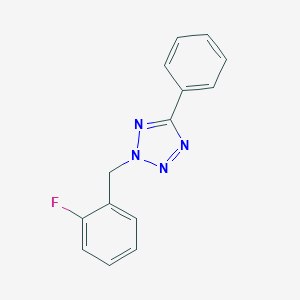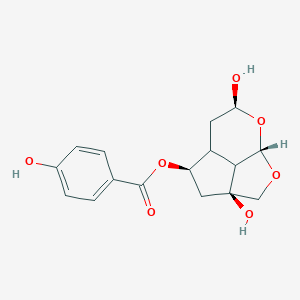
2-(Benzoyloxy)-4-phenyl-3-butenenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzoyloxy)-4-phenyl-3-butenenitrile, also known as BPN, is a chemical compound that belongs to the family of α,β-unsaturated nitriles. BPN has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
作用机制
The mechanism of action of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is not fully understood. However, it has been proposed that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile inhibits tubulin polymerization by binding to the colchicine site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division. As a result, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to exhibit both biochemical and physiological effects. In vitro studies have shown that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has also been found to exhibit antifungal and antibacterial activities. In vivo studies have shown that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile exhibits anticancer activity in animal models.
实验室实验的优点和局限性
One of the main advantages of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is its potent anticancer activity. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. However, one of the limitations of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-(Benzoyloxy)-4-phenyl-3-butenenitrile. One potential direction is to investigate the structure-activity relationship of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to identify the key structural features that are responsible for its biological activity. Another potential direction is to develop more efficient synthetic methods for 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to overcome the limitations associated with the current synthetic methods. Finally, further studies are needed to investigate the in vivo efficacy and toxicity of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to determine their potential as anticancer agents in humans.
Conclusion:
In conclusion, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to exhibit potent anticancer, antifungal, and antibacterial activities. Further research is needed to investigate the structure-activity relationship, develop more efficient synthetic methods, and determine the in vivo efficacy and toxicity of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs.
合成方法
The synthesis of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile can be achieved through a multistep reaction process. The first step involves the reaction of benzaldehyde with malononitrile in the presence of piperidine to form 2-(benzoyl)acetonitrile. The second step involves the reaction of 2-(benzoyl)acetonitrile with phenylacetylene in the presence of potassium tert-butoxide to form 2-(Benzoyloxy)-4-phenyl-3-butenenitrile. The overall reaction scheme is shown below:
科学研究应用
2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has also been found to be a potent inhibitor of tubulin polymerization, which is essential for the formation of microtubules in cells. Due to its ability to inhibit tubulin polymerization, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been investigated as a potential anticancer agent.
属性
CAS 编号 |
1591-17-9 |
|---|---|
产品名称 |
2-(Benzoyloxy)-4-phenyl-3-butenenitrile |
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
(1-cyano-3-phenylprop-2-enyl) benzoate |
InChI |
InChI=1S/C17H13NO2/c18-13-16(12-11-14-7-3-1-4-8-14)20-17(19)15-9-5-2-6-10-15/h1-12,16H |
InChI 键 |
HEHFCYOFVZHSGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(C#N)OC(=O)C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(C#N)OC(=O)C2=CC=CC=C2 |
同义词 |
2-(Benzoyloxy)-4-phenyl-3-butenenitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)



![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)


![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)
![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)



